5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carbaldehyde
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Overview
Description
5’,7’-Dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carbaldehyde is a complex heterocyclic compound that features a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,7’-Dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carbaldehyde typically involves multi-step reactions. One common method includes the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins in the presence of sodium methoxide in refluxing methanol . Another approach involves the three-component condensation of 5-aminopyrazoles with Meldrum’s acid and isatins .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5’,7’-Dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5’,7’-Dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’,7’-Dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carbaldehyde involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with key biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1,7-Dihydrospiro[pyrazolo[3,4-b]pyridine-4,3′-indole]-2′,6(1′H,5H)-diones
- 5’,7’-Dihydrospiro[cyclopropane-1,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carboxylic acid
Uniqueness
5’,7’-Dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carbaldehyde stands out due to its oxetane ring, which imparts unique chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel bioactive molecules and materials.
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,3'-oxetane]-3-carbaldehyde |
InChI |
InChI=1S/C9H10N2O3/c12-2-7-1-10-11-3-9(4-13-5-9)6-14-8(7)11/h1-2H,3-6H2 |
InChI Key |
FQCFPATUVRDAOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC2)COC3=C(C=NN31)C=O |
Origin of Product |
United States |
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